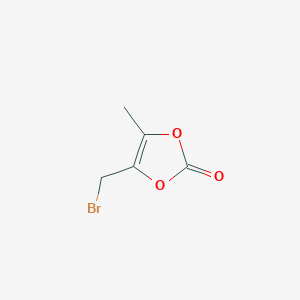

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFALVUXAGYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444679 | |

| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80715-22-6 | |

| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80715-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (CAS: 80715-22-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in pharmaceutical sciences. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and elucidates its primary application in the formation of prodrugs. Spectroscopic data are presented to aid in the characterization of the compound. Furthermore, this guide includes diagrammatic representations of its synthesis and its utility in drug modification to enhance understanding of the chemical processes involved.

Chemical and Physical Properties

This compound is a versatile reagent, primarily utilized as a building block in the synthesis of prodrugs.[1] Its reactivity is centered around the bromomethyl group, which readily undergoes nucleophilic substitution.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 80715-22-6 | [2][3] |

| Molecular Formula | C₅H₅BrO₃ | [2][4] |

| Molecular Weight | 193.00 g/mol | [2][4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 115-120 °C at 5 Torr | [3] |

| Purity | ≥95-97% | [2][5][6] |

| Storage Temperature | 2-8°C or 4°C | [2][7] |

| SMILES | CC1=C(CBr)OC(=O)O1 | [2] |

| InChIKey | GWFALVUXAGYMHR-UHFFFAOYSA-N | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and purity of this compound.

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (CCl₄, δ in ppm) | 2.10 (s, 3H, -CH₃), 4.10 (s, 2H, -CH₂Br) | |

| Infrared (FTIR, cm⁻¹) | C-H stretching vibrations at 3034 cm⁻¹ and 2927 cm⁻¹. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 4,5-dimethyl-1,3-dioxol-2-one.

Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

4,5-dimethyl-1,3-dioxol-2-one (3.42 g, 0.03 mol)

-

N-bromosuccinimide (NBS) (5.34 g, 0.03 mol)

-

α,α'-azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄) (150 ml)

Procedure:

-

Dissolve 4,5-dimethyl-1,3-dioxol-2-one in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the mixture under reflux for 15 minutes.

-

Cool the reaction mixture and concentrate it to approximately half of its original volume.

-

Filter the mixture to remove the insoluble succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain a syrupy residue.

-

Purify the residue by vacuum distillation to yield this compound as a colorless liquid. (Yield: ~73%)

Synthesis Workflow

Caption: Synthetic route to this compound.

Application in Prodrug Synthesis

A primary application of this compound is in the synthesis of 'medoxomil' prodrugs. This dioxol-2-one moiety can be attached to a carboxylic acid-containing drug, masking the polar carboxyl group and thereby increasing the drug's lipophilicity and oral bioavailability. In the body, the ester linkage is cleaved by enzymes to release the active drug.

General Experimental Protocol for Prodrug Formation

This generalized protocol outlines the esterification of a carboxylic acid-containing drug.

Materials:

-

Carboxylic acid-containing drug (1 equivalent)

-

Potassium bicarbonate (or another suitable base) (1-1.2 equivalents)

-

This compound (1-1.2 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

Procedure:

-

Suspend the carboxylic acid-containing drug in the anhydrous solvent in a reaction flask.

-

Add the base and stir the mixture at room temperature for a short period to form the carboxylate salt.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Prodrug Synthesis and Activation Pathway

Caption: General scheme for prodrug synthesis and subsequent in vivo activation.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Corrosion, Exclamation Mark | Danger | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a pivotal reagent in modern drug development, particularly in the realm of prodrug design. Its well-defined synthesis and reactivity profile make it a valuable tool for medicinal chemists seeking to improve the pharmacokinetic properties of carboxylic acid-containing drug candidates. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-(bromomethyl)-5-methyl-2H-1,3-dioxol-2-one | 80715-22-6 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physical Properties of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental context, and logical visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound is a versatile reagent, noted for its utility in the synthesis of prodrugs.[1] Its physical characteristics are foundational to its application in organic synthesis. The compound typically presents as a brown liquid.[2] For optimal stability, it is recommended to be stored at temperatures of -10°C or below.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrO₃ | [3][4] |

| Molecular Weight | 193.00 g/mol | [3][4][5] |

| Density | 1.742 g/cm³ | |

| Boiling Point | 180.518 °C at 760 mmHg | |

| Flash Point | 62.976 °C | |

| Refractive Index | 1.524 | |

| Appearance | Brown liquid | [2] |

| Storage Temperature | ≤ -10 °C | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, substantially free from the dibrominated byproduct, is crucial for its application in pharmaceutical chemistry. The following protocol is based on the methodology described in patent literature, highlighting its preparation from 4,5-dimethyl-1,3-dioxolen-2-one.

Objective: To synthesize 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one via bromination of 4,5-dimethyl-1,3-dioxolen-2-one.

Materials:

-

4,5-dimethyl-1,3-dioxolen-2-one

-

Halogenating agent (e.g., N-bromosuccinimide)

-

Solvent (e.g., carbon tetrachloride)

-

Radical initiator (optional, depending on the halogenating agent)

Procedure:

-

A solution of 4,5-dimethyl-1,3-dioxolen-2-one is prepared in a suitable solvent within a reaction vessel.

-

The halogenating agent is added to the solution.

-

The reaction mixture is heated to reflux, and the reaction is allowed to proceed for a duration ranging from several minutes to a few hours.

-

Upon completion of the reaction, the mixture is concentrated.

-

Any insoluble materials are removed by filtration.

-

The filtrate is further concentrated to yield a crude product.

-

The crude product is then purified by distillation to obtain the final, purified 4-(bromomethyl)-5-methyl-1,3-dioxolen-2-one.

Logical Workflow: Application in Prodrug Synthesis

This compound is a valuable reagent for the synthesis of prodrugs, particularly for modifying carboxylic acid-containing active pharmaceutical ingredients (APIs). This modification can enhance the bioavailability of the drug. The dioxolenone moiety acts as a protecting group that is readily hydrolyzed in vivo to release the parent carboxylic acid.

The following diagram illustrates the logical workflow of utilizing this compound in the creation of a prodrug.

Caption: Prodrug synthesis workflow using this compound.

References

- 1. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one: Synthesis, Properties, and Applications in Prodrug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is a pivotal chemical intermediate, recognized for its role in the synthesis of advanced pharmaceutical compounds. With a molecular weight of 193.00 g/mol , this reactive haloalkane is particularly valued for its application in creating prodrugs, notably angiotensin II receptor blockers (ARBs) such as Olmesartan Medoxomil and Azilsartan Medoxomil. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of the dioxol-2-one moiety to a parent drug. This modification is designed to enhance the bioavailability of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development.

Chemical and Physical Properties

This compound is a combustible, brown-colored liquid under standard conditions.[1][2] Its key properties are summarized in the table below, providing a concise reference for researchers.

| Property | Value | Source(s) |

| Molecular Weight | 193.00 g/mol | [3] |

| Molecular Formula | C₅H₅BrO₃ | [3] |

| CAS Number | 80715-22-6 | [3] |

| Appearance | Brown liquid | [1] |

| Purity | ≥95% | [4] |

| Boiling Point | 115-120 °C at 5 mmHg | [5] |

| Storage Temperature | Ambient to ≤ -10 °C | [1][6] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the radical bromination of 4,5-dimethyl-1,3-dioxol-2-one.[5][7][8] This reaction is typically initiated by a radical generator, such as α,α'-azobisisobutyronitrile (AIBN), and uses N-bromosuccinimide (NBS) as the bromine source.[5][8]

Experimental Protocol: Synthesis of this compound[6][9]

Materials:

-

4,5-dimethyl-1,3-dioxolen-2-one (3.42 g, 0.03 mol)

-

N-bromosuccinimide (NBS) (5.34 g, 0.03 mol)

-

α,α'-azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (150 ml)

Procedure:

-

Dissolve 3.42 g of 4,5-dimethyl-1,3-dioxolen-2-one in 150 ml of carbon tetrachloride.

-

Add 5.34 g of N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the mixture under reflux for 15 minutes.

-

Concentrate the reaction mixture to approximately half of its original volume.

-

Remove the insoluble material (succinimide) by filtration.

-

Concentrate the filtrate to obtain a syrupy residue.

-

Purify the residue by distillation under reduced pressure (5 mmHg) to yield the final product as a colorless liquid (4.2 g, 73% yield) with a boiling point of 115-120 °C.[5]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of medoxomil prodrugs.[7] The medoxomil group, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is attached to an acidic functional group of a parent drug, such as a carboxylic acid or a tetrazole, to improve its oral bioavailability. In the body, the medoxomil ester is cleaved by esterases to release the active drug.

This compound is a crucial building block for several antihypertensive drugs, including Olmesartan Medoxomil and Azilsartan Medoxomil.[7]

Experimental Protocol: Synthesis of Trityl Olmesartan Medoxomil[10]

This protocol describes the esterification step where the medoxomil moiety is attached. Note that in some syntheses, the chloro-analog, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is used.[9]

Materials:

-

Trityl olmesartan salt (intermediate)

-

This compound (or the chloro-analog)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylacetamide (DMAc) or another aprotic polar solvent

Procedure:

-

A solution of the trityl olmesartan intermediate is prepared in N,N-dimethylacetamide.

-

Anhydrous potassium carbonate is added to the solution to act as a base.

-

A solution of this compound in N,N-dimethylacetamide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours (e.g., 5-6 hours) at a controlled temperature (e.g., 50 °C) to complete the esterification.

-

Upon completion, the product, trityl olmesartan medoxomil, is isolated through precipitation and filtration, followed by purification steps such as recrystallization.

Mechanism of Action of Resulting Pharmaceuticals

Olmesartan and Azilsartan are Angiotensin II Receptor Blockers (ARBs). They exert their antihypertensive effects by selectively blocking the AT₁ receptor, which prevents angiotensin II from binding. This action inhibits vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[10] The entire process is part of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as a combustible liquid, is harmful if swallowed, and can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

Data sourced from PubChem.

Conclusion

This compound is a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its ability to form the medoxomil prodrug moiety has been instrumental in the development of effective oral medications for hypertension. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists working to create the next generation of bioavailable therapeutics. The protocols and data presented in this guide offer a foundational resource for professionals in the field.

References

- 1. This compound | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromomethyl-5-methyl-1,3-dioxol-2-one - Amerigo Scientific [amerigoscientific.com]

- 3. prepchem.com [prepchem.com]

- 4. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 5. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: ¹H NMR Spectrum of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is crucial for its identification and quality control.

Core Data Presentation

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl and bromomethyl protons. The quantitative data extracted from the spectrum is summarized in the table below.

| Chemical Shift (δ) ppm | Integration (Number of Protons) | Multiplicity | Assignment |

| 2.25 | 3H | Singlet (s) | -CH₃ (methyl group) |

| 4.18 | 2H | Singlet (s) | -CH₂Br (bromomethyl group) |

Interpretation of the ¹H NMR Spectrum

The chemical structure of this compound gives rise to a straightforward ¹H NMR spectrum. The methyl group (-CH₃) attached to the dioxol-2-one ring appears as a singlet at approximately 2.25 ppm. The methylene protons of the bromomethyl group (-CH₂Br) resonate as a singlet at around 4.18 ppm. The absence of coupling between these two groups of protons results in singlet signals for both.

Below is a diagram illustrating the logical relationship between the chemical structure and the observed ¹H NMR signals.

Caption: Correlation of molecular structure with ¹H NMR signals.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final volume in the NMR tube should be around 0.6 mL.

2. NMR Data Acquisition:

-

Instrument: A standard 300 MHz or 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Reference: The residual solvent peak of CHCl₃ at 7.26 ppm is used for calibration.

-

Acquisition Parameters:

-

Number of scans: 16 to 32

-

Relaxation delay: 1.0 s

-

Acquisition time: 2.0 - 4.0 s

-

Pulse width: 90°

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak.

-

Below is a workflow diagram for the experimental protocol.

Caption: Workflow for acquiring the ¹H NMR spectrum.

In-Depth Technical Guide: Infrared Spectroscopy of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Infrared (IR) spectroscopy data for 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in pharmaceutical and organic synthesis. The information presented herein is intended to support research and development activities by providing comprehensive data on the vibrational spectroscopy of this compound.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups within its molecular structure. The data, compiled from various spectroscopic studies, is summarized in the table below for ease of reference and comparison.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |

| 3034 | Medium | Asymmetric C-H Stretching | =C-H |

| 2943 | Medium | Asymmetric CH₃ Stretching | Methyl (-CH₃) |

| 2927 | Medium | Asymmetric C-H Stretching | Bromomethyl (-CH₂Br) |

| 2915 | Medium | Asymmetric CH₃ Stretching | Methyl (-CH₃) |

| 2857 | Medium | Symmetric CH₃ Stretching | Methyl (-CH₃) |

| 1820 | Strong | C=O Stretching | Cyclic Carbonate |

| 1680 - 1640 | Medium | C=C Stretching | Alkene |

| 1300 - 1000 | Strong | C-O Stretching | Dioxolone Ring |

| 690 - 515 | Strong | C-Br Stretching | Alkyl Halide |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following provides a generalized experimental methodology for obtaining the IR spectrum of this compound, based on standard practices for organic compounds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, capable of scanning the mid-IR region (4000-400 cm⁻¹), is required.

Sample Preparation:

Due to the reactivity of the bromomethyl group, care should be taken during sample preparation.

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. A single drop of the sample is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

KBr Pellet (for solid samples): If the compound is a solid, the KBr pellet method is commonly used.

-

Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Solution: The compound can be dissolved in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in a liquid sample cell of a known path length.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final transmittance or absorbance spectrum.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their corresponding regions of absorption in the infrared spectrum.

Caption: Key functional groups of this compound and their IR absorptions.

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Immediate Release

A Deep Dive into the Mass Spectrometric Analysis of a Key Pharmaceutical Intermediate

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its expected mass spectral behavior, fragmentation pathways, and the experimental protocols for its analysis.

Introduction

This compound, with a molecular formula of C₅H₅BrO₃ and a monoisotopic mass of approximately 191.94 g/mol , is a reactive cyclic carbonate ester.[1][2][3] Its structure incorporates several features that dictate its behavior under mass spectrometric analysis, including the labile bromomethyl group and the dioxol-2-one ring. Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification and for monitoring its purity in synthetic processes. While specific experimental spectra for this compound are not widely published, its fragmentation can be predicted based on the well-established principles of mass spectrometry and the known behavior of related cyclic carbonates and halogenated organic compounds.

Predicted Mass Spectrometric Fragmentation

Electron Ionization (EI) is a common and suitable technique for the analysis of relatively small and volatile organic molecules like this compound. Upon electron impact, the molecule is expected to ionize to form a molecular ion (M⁺˙), which will then undergo a series of fragmentation events to yield smaller, characteristic ions.

The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z).

The major predicted fragmentation pathways are outlined below:

-

Loss of a Bromine Radical: A primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak, to lose a bromine radical (•Br). This would result in a prominent cation at m/z 113.

-

Decarboxylation: Cyclic carbonates are known to readily lose carbon dioxide (CO₂), a stable neutral molecule. Loss of CO₂ from the molecular ion would lead to a fragment ion at m/z 148/150.

-

Loss of a Bromomethyl Radical: Cleavage of the bond between the ring and the bromomethyl group would result in the loss of a •CH₂Br radical, leading to a fragment at m/z 99.

-

Ring Opening and Subsequent Fragmentations: The dioxol-2-one ring can undergo cleavage, followed by rearrangements and further fragmentation, leading to a variety of smaller ions.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 192/194 | [C₅H₅BrO₃]⁺˙ | Molecular ion (M⁺˙), showing the characteristic bromine isotope pattern. |

| 148/150 | [C₄H₅BrO]⁺˙ | Resulting from the loss of CO₂ from the molecular ion. |

| 113 | [C₅H₅O₃]⁺ | Resulting from the loss of a •Br radical from the molecular ion. |

| 99 | [C₄H₃O₃]⁺ | Resulting from the loss of a •CH₂Br radical. |

| 85 | [C₄H₅O₂]⁺ | A possible fragment arising from ring cleavage and rearrangement. |

| 43 | [C₂H₃O]⁺ | A common fragment corresponding to an acetyl group. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and MS source.

3.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source.

3.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

3.4. Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. The resulting chromatogram should show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed to identify the molecular ion and key fragment ions. Comparison with the predicted fragmentation pattern will aid in confirming the identity of the compound.

Visualizing the Fragmentation and Workflow

To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and the general experimental workflow.

Caption: Predicted Fragmentation Pathway of this compound.

Caption: General Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is invaluable for its characterization. By understanding the predicted fragmentation patterns and employing a robust analytical methodology, researchers can confidently identify this key intermediate and ensure its quality in various synthetic applications. The presence of the bromine isotope pattern serves as a definitive marker, while the characteristic losses of carbon dioxide and bromine-containing radicals provide further confirmation of its molecular structure.

References

An In-depth Technical Guide to 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, a key synthetic intermediate in pharmaceutical chemistry. The document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of prodrugs.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. Its structure features a five-membered dioxol-2-one ring substituted with a methyl group and a bromomethyl group at positions 5 and 4, respectively.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 80715-22-6[1][2][3][4] |

| Molecular Formula | C₅H₅BrO₃[1][2][3] |

| SMILES | CC1=C(OC(=O)O1)CBr[1][3] |

| InChI | InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 193.00 g/mol | [1][3] |

| Appearance | Brown or colorless liquid | [2] |

| Boiling Point | 115-120 °C at 5 mmHg | [5] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store at ≤ -10 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A patent for the compound reports the following characteristic peaks in the ¹H NMR spectrum (solvent: CCl₄):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2.10 | Singlet | -CH₃ |

| 4.10 | Singlet | -CH₂Br |

Infrared (IR) Spectroscopy

Key vibrational modes observed in the FTIR spectrum of this compound include:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3034, 2927 | Asymmetric C-H stretching | - |

| 2943, 2915 | Asymmetric CH₃ stretching | Medium |

| 2857 | Symmetric CH₃ stretching | Medium |

These values are consistent with the expected vibrations for the functional groups present in the molecule.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 4,5-dimethyl-1,3-dioxol-2-one.[5]

Materials:

-

4,5-dimethyl-1,3-dioxol-2-one

-

N-bromosuccinimide (NBS)

-

α,α'-azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve 3.42 g (0.03 mole) of 4,5-dimethyl-1,3-dioxol-2-one in 150 ml of carbon tetrachloride.

-

To this solution, add 5.34 g (0.03 mole) of N-bromosuccinimide and a catalytic amount of α,α'-azobisisobutyronitrile.

-

Heat the mixture under reflux for 15 minutes.

-

Concentrate the reaction mixture to half of its original volume.

-

Remove the insoluble material by filtration.

-

Concentrate the filtrate to obtain a syrupy residue.

-

Purify the residue by distillation under reduced pressure (5 mmHg) to yield the final product, a colorless liquid with a boiling point of 115-120°C. The reported yield is 4.2 g (73%).[5]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable reagent in pharmaceutical research, primarily utilized as a prodrug-forming promoiety.[5] Its reactivity, attributed to the bromomethyl group, allows for its attachment to various drug molecules.[2]

Prodrug Synthesis and Mechanism of Action

The compound is particularly useful for modifying drugs containing carboxylic acid functional groups. The reaction between the carboxylate of a drug and this compound results in the formation of an ester linkage. This ester prodrug can enhance the bioavailability of the parent drug.[5]

Upon oral administration, the ester is designed to be stable in the gastrointestinal tract. Once absorbed into the bloodstream, it is readily hydrolyzed by esterase enzymes, releasing the active drug molecule.[5]

References

- 1. This compound | C5H5BrO3 | CID 10774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromomethyl-5-methyl-1,3-dioxol-2-one | 80715-22-6 [chemicalbook.com]

- 5. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one from its precursor, 4,5-dimethyl-1,3-dioxol-2-one. This key synthetic transformation is pivotal for the development of various pharmaceutical agents, where the title compound serves as a crucial intermediate.[1][2]

Introduction: The Role in Pharmaceutical Development

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its significance lies in its bromomethyl group, which provides a reactive site for nucleophilic substitution reactions.[1] This reactivity is harnessed in drug development to modify parent drug molecules, often to enhance their bioavailability by creating prodrugs.[3][4] An ester formed by reacting this compound with a carboxylic acid-containing drug is typically stable in intestinal fluid but is readily hydrolyzed by enzymes in the body to release the active parent drug.[3] This property makes it an invaluable tool for medicinal chemists aiming to improve the pharmacokinetic profiles of therapeutic agents.[3][4]

Reaction Overview: Radical Bromination

The synthesis of this compound from 4,5-dimethyl-1,3-dioxol-2-one is achieved through a selective radical bromination reaction. This type of reaction, often called a Wohl-Ziegler reaction, targets the allylic methyl group for bromination.[5][6] The process typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN), in a non-polar solvent.[3][5][7]

The overall transformation is as follows:

-

Starting Material: 4,5-dimethyl-1,3-dioxol-2-one

-

Reagents: N-Bromosuccinimide (NBS), α,α'-azobisisobutyronitrile (AIBN, catalytic)

-

Solvent: Carbon tetrachloride (CCl₄)

-

Product: this compound

Experimental Protocol

The following is a detailed experimental methodology based on established literature procedures.[3][7]

Materials:

-

4,5-dimethyl-1,3-dioxol-2-one

-

N-Bromosuccinimide (NBS)

-

α,α'-azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0 eq) to the solution.

-

Add a catalytic amount of AIBN to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is typically rapid and can be completed in as little as 15 minutes.[3][7]

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, cool the reaction mixture and reduce its volume by approximately half using a rotary evaporator.

-

Filter the mixture to remove the insoluble succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a syrupy residue.

-

Purify the residue by distillation under reduced pressure to yield the final product, this compound, as a colorless liquid.[7]

Quantitative Data Summary

The efficiency of the synthesis is summarized in the table below, based on reported experimental data.[3][7]

| Parameter | Value |

| Starting Material | 4,5-dimethyl-1,3-dioxol-2-one |

| Reagents | N-Bromosuccinimide, AIBN (catalytic) |

| Solvent | Carbon tetrachloride |

| Reaction Time | 15 minutes |

| Product Yield | 73%[7] |

| Boiling Point | 115-120°C / 5 mmHg[7] |

| Appearance | Colorless liquid |

Diagrams and Workflows

5.1. Experimental Workflow

The following diagram illustrates the step-by-step process for the synthesis and purification of the target compound.

Caption: A flowchart of the synthesis and purification process.

5.2. Reaction Mechanism: Free Radical Bromination

The reaction proceeds via a classic free radical chain mechanism, which involves initiation, propagation, and termination steps.

Caption: The free radical chain mechanism for the bromination reaction.

5.3. Application in Drug Development

This diagram shows the logical flow of how this compound is used as a linker to create a prodrug, thereby enhancing the therapeutic potential of a parent drug molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [diarydirectory.com]

- 3. EP0237084B1 - 4-bromomethyl-5-methyl-1,3-dioxolen-2-one, and a process for the production thereof - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Mechanism of Action of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one and its chloro-analogue are versatile reagents widely employed in organic synthesis and medicinal chemistry as protecting groups for carboxylic acids. This technical guide delineates the core mechanism of action of this protecting group, detailing its introduction, stability, and cleavage. The formation of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester enhances the lipophilicity of parent molecules, a critical attribute in prodrug design to improve oral bioavailability. This guide provides a comprehensive overview of the reaction kinetics, experimental protocols, and the enzymatic bioactivation pathway, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in drug development and synthetic chemistry.

Introduction

The reversible protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with high precision. For carboxylic acids, a common functional group in many active pharmaceutical ingredients (APIs), transient protection is often necessary to mask their acidic proton and nucleophilic character during subsequent chemical transformations. Furthermore, the strategic use of specific protecting groups can impart desirable pharmacokinetic properties, transforming a drug molecule into a more effective therapeutic agent.

This compound has emerged as a key reagent for the formation of acyloxymethyl ester prodrugs.[1] This "medoxomil" protecting group is particularly valued for its ability to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active carboxylic acid drug.[2][3] Its application is famously exemplified in several "sartan" antihypertensive drugs, such as olmesartan medoxomil and azilsartan medoxomil, where it significantly improves the oral absorption of the parent drug.[4][5][6]

This guide will provide a detailed technical examination of the mechanism of action of this compound as a protecting group, covering the chemical principles of its application and its biological fate.

Mechanism of Action: Protection of Carboxylic Acids

The primary mechanism for the introduction of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl protecting group onto a carboxylic acid is a nucleophilic substitution reaction. The reaction proceeds via an SN2 pathway, where the carboxylate anion acts as the nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the bromide leaving group.

To facilitate this reaction, the carboxylic acid is typically deprotonated with a non-nucleophilic base to form the more potent carboxylate nucleophile. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sterically hindered organic amines such as N,N-diisopropylethylamine (DIPEA).[4][6][7] The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Aprotic polar solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are frequently employed as they effectively solvate the carboxylate salt and facilitate the SN2 reaction.[4][7] In some instances, the chloro-analogue, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is used, often in the presence of a catalytic amount of an iodide salt (e.g., potassium iodide or sodium iodide) to facilitate a Finkelstein reaction, in situ generating the more reactive iodo-intermediate.[4][8]

The reaction is typically conducted at temperatures ranging from room temperature to around 60 °C, with reaction times varying from a few hours to overnight, depending on the substrate and specific conditions.[4][5][7]

Diagram 1: Mechanism of Protection

Caption: SN2 reaction mechanism for carboxylic acid protection.

Quantitative Data on Protection Reactions

The efficiency of the protection reaction is substrate-dependent, but generally proceeds in good to excellent yields. The following table summarizes representative quantitative data from the literature, primarily focusing on the synthesis of olmesartan medoxomil due to the wealth of available information.

| Carboxylic Acid Substrate | Protecting Group Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trityl Olmesartan | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one / NaI | - | DMA | 30-35 | 5 | 90 | [4] |

| Trityl Olmesartan | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | K₂CO₃ | DMA | 50 | 46 | 76 | [7] |

| Trityl Olmesartan | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one / KI | K₂CO₃ | Acetone | Reflux | 2-6 | - | [8] |

| Olmesartan | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | DBU | Acetone | 30-50 | 6 | - | [5] |

| 4-Acetyl-imidazole derivative | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | Na₂CO₃ | DMA | 45-50 | 9-10 | - | [6] |

Note: Yields are for the specific reaction step and may not represent overall process yields. "-" indicates data not specified in the reference.

Experimental Protocols

General Experimental Protocol for Carboxylic Acid Protection

The following provides a generalized, representative protocol for the protection of a carboxylic acid using 4-(halomethyl)-5-methyl-1,3-dioxol-2-one.

Diagram 2: Experimental Workflow

Caption: A typical workflow for the protection of a carboxylic acid.

Detailed Steps:

-

Preparation: To a solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF, acetone), add the base (1.1-1.5 equivalents). If using a chloro-reagent, a catalytic amount of an iodide salt (e.g., 0.1 equivalents) can be added.

-

Reaction: Add 4-(bromomethyl)- or 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0-1.2 equivalents) to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 2-48 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium chloride (brine).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene).

-

Washing and Drying: Wash the combined organic layers with water and/or brine to remove any remaining inorganic salts and solvent. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography to yield the pure protected carboxylic acid.[4]

Deprotection: Mechanism of Action

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester is stable under neutral and acidic conditions but is readily cleaved under basic or enzymatic conditions.[2] This differential stability is a key feature of its utility as a prodrug moiety.

Chemical Hydrolysis

Under basic conditions (e.g., using sodium hydroxide in a mixture of methanol and water), the ester linkage is hydrolyzed to regenerate the carboxylic acid and release the hydroxymethyl-dioxolone intermediate.[6] This intermediate is unstable and subsequently decomposes to release carbon dioxide and 2,3-butanedione.

Enzymatic Hydrolysis (Bioactivation)

In a physiological environment, the deprotection is primarily mediated by esterase enzymes present in the plasma and various tissues. These enzymes catalyze the hydrolysis of the ester bond, releasing the active drug. The subsequent decomposition of the protecting group moiety ensures that the byproducts are generally considered to be of low toxicity.

Diagram 3: Deprotection and Bioactivation Pathway

Caption: Enzymatic cleavage and subsequent decomposition of the medoxomil group.

Conclusion

This compound serves as a highly effective and strategically important protecting group for carboxylic acids, particularly in the realm of prodrug design. Its introduction via a straightforward SN2 reaction, coupled with its stability in acidic and neutral media and facile cleavage under physiological conditions by esterases, makes it an invaluable tool for medicinal chemists seeking to enhance the oral bioavailability of carboxylic acid-containing drugs. A thorough understanding of its mechanism of action, reaction kinetics, and bioactivation pathway, as detailed in this guide, is essential for its successful application in the development of new and improved therapeutics.

References

- 1. 3-Hydroxy-alpha-methyltyrosine progenitors: synthesis and evaluation of some (2-oxo-1,3-dioxol-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8933241B2 - Method for producing olmesartan medoxomil - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 8. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

The Enhanced Reactivity of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Building Block for Prodrug Synthesis

For researchers and scientists in the field of drug development, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a paramount objective. The use of prodrug strategies, wherein a bioactive molecule is temporarily masked with a promoiety, has proven to be a highly effective approach to improve drug delivery, bioavailability, and overall therapeutic efficacy. Central to this strategy is the choice of the linking moiety, which must be both reactive enough for efficient synthesis and labile enough to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has emerged as a versatile and highly valuable building block in this context, primarily due to the pronounced reactivity of its bromomethyl group. This technical guide provides a comprehensive overview of the chemical reactivity of this key intermediate, with a focus on its application in the synthesis of pharmaceuticals.

Core Reactivity: The Highly Labile Bromomethyl Group

The utility of this compound in organic synthesis is overwhelmingly centered on the chemical behavior of the bromomethyl group.[1] This functional group serves as a potent electrophile, making the compound an excellent substrate for nucleophilic substitution reactions.[1] The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, a good leaving group. This inherent reactivity is the cornerstone of its application in attaching the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety to various nucleophilic functional groups present in drug molecules, such as carboxylates, phenolates, and amines.

The general mechanism for the reaction of this compound with a nucleophile is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature.

Application in Prodrug Synthesis: A Workflow Overview

The primary application of this compound in the pharmaceutical industry is in the synthesis of "medoxomil" prodrugs. The "(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl" ester promoiety is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the parent drug. This strategy has been successfully employed to improve the oral bioavailability of several important drugs, including the angiotensin II receptor blockers olmesartan and azilsartan.

The following diagram illustrates a generalized workflow for the synthesis of a medoxomil prodrug using this compound.

Caption: Generalized workflow for medoxomil prodrug synthesis.

Comparative Reactivity: Bromo- vs. Chloro- Analogues

In many synthetic procedures, the chloro-analogue, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is also used. However, the bromomethyl derivative is generally considered to be more reactive. This is due to the fact that the bromide ion is a better leaving group than the chloride ion. The C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion is more stable in solution after it has been displaced.

Quantitative Data on Reactivity

While comprehensive kinetic studies on the reactivity of this compound with a wide range of nucleophiles are not extensively published, valuable data can be extracted from the patent literature describing the synthesis of various medoxomil prodrugs. The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution step in the synthesis of olmesartan medoxomil and azilsartan medoxomil.

| Drug Synthesis | Nucleophile | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| Trityl Olmesartan Medoxomil | Trityl Olmesartan Sodium Salt | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (+ NaI) | - | DMA | 30-35°C | 5 h | Good | [2] |

| Olmesartan Medoxomil Intermediate | Imidazole carboxylate | 4-Bromomethyl-5-methyl-2-oxo-1,3-dioxolene | K2CO3 | DMAc | Room Temp | 5 h | Good | [3] |

| Azilsartan Medoxomil | Azilsartan | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | DCC, DMAP | Ethyl Acetate | 15-20°C | 18-20 h | ~92% | [4] |

Note: The synthesis of Azilsartan Medoxomil often proceeds via activation of the carboxylic acid, for example with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, which is a different synthetic strategy.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic substitution reaction using a halo-methyl-dioxol-one, based on procedures described in the synthesis of olmesartan medoxomil.

Synthesis of Trityl Olmesartan Medoxomil

Materials:

-

Trityl Olmesartan Sodium Salt

-

4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (or this compound)

-

Sodium Iodide (if using the chloro-analogue)

-

N,N-Dimethylacetamide (DMA)

-

Ethyl Acetate

-

Deionized Water

-

Sodium Metabisulfite

-

Sodium Chloride (20% w/w aqueous solution)

Procedure:

-

To a solution of Trityl Olmesartan Sodium Salt in N,N-Dimethylacetamide (DMA), add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and a catalytic amount of sodium iodide at 25-30°C. If using this compound, sodium iodide is not necessary.

-

Heat the reaction mixture and stir for approximately 5 hours at 30-35°C.

-

Upon completion of the reaction (monitored by a suitable chromatographic technique such as TLC or HPLC), add ethyl acetate and deionized water to the reaction mixture.

-

Add a small amount of sodium metabisulfite and stir for 15 minutes.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a 20% w/w aqueous sodium chloride solution.

-

The organic layer containing the trityl olmesartan medoxomil can then be carried forward to the next synthetic step (detritylation).

Conclusion

This compound is a highly effective reagent for the introduction of the medoxomil promoiety in drug development. Its enhanced reactivity, stemming from the excellent leaving group ability of the bromide ion, makes it a preferred choice for efficient prodrug synthesis. While its chloro-analogue can also be used, it often requires the addition of an iodide salt to achieve comparable reactivity. The straightforward SN2 reaction mechanism allows for predictable and high-yielding syntheses under relatively mild conditions. For drug development professionals, a thorough understanding of the reactivity of this key building block is essential for the successful design and implementation of prodrug strategies aimed at optimizing the therapeutic potential of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Prodrug Synthesis using 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, hereafter referred to as DMDO-Br, is a valuable reagent in medicinal chemistry for the synthesis of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or low bioavailability.

This document provides detailed application notes and protocols for the use of DMDO-Br in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOM) ester prodrugs of carboxylic acid-containing drugs. The MODOM promoiety is designed to be cleaved in vivo by esterases, releasing the parent drug, carbon dioxide, and 2,3-butanedione. This approach can enhance the oral bioavailability of the parent drug.[1][2]

Principle and Applications

DMDO-Br is an alkylating agent that reacts with the carboxylate salt of a drug to form a MODOM ester. This ester linkage masks the polar carboxylic acid group, thereby increasing the lipophilicity of the drug, which can lead to improved absorption. Once absorbed, the ester is susceptible to enzymatic hydrolysis, regenerating the active carboxylic acid drug at the desired site of action.[1]

This methodology is broadly applicable to any drug candidate possessing a carboxylic acid moiety. A notable example is the synthesis of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to potentially prolong their half-life and improve their therapeutic index.[3]

Experimental Protocols

General Protocol for the Synthesis of a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester Prodrug

This protocol describes a general procedure for the reaction of a carboxylic acid-containing drug with this compound. For illustrative purposes, the synthesis of an ibuprofen prodrug using a similar chloro-analogue is referenced.[3]

Materials:

-

Carboxylic acid-containing drug (1 equivalent)

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃), or Triethylamine (NEt₃)) (1.0 - 1.5 equivalents)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Salt Formation (optional but recommended): In a round-bottom flask, dissolve the carboxylic acid-containing drug (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran. Add a solution of a base like sodium hydroxide (1 equivalent) in water dropwise while stirring. Remove the solvent and water under reduced pressure to obtain the carboxylate salt. Dry thoroughly under vacuum.

-

Reaction Setup: To a solution of the carboxylic acid or its pre-formed salt (1 equivalent) in anhydrous DMF, add the base (if the free acid is used) and stir until dissolution.

-

Addition of DMDO-Br: Add this compound (1.0 - 1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical reaction time is between 3 to 12 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester prodrug.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of a MODOM ester prodrug.

Quantitative Data

The stability of the prodrug is a critical parameter. The following table summarizes the in vitro stability of an ibuprofen medoxomil prodrug (a close analogue) in different pH buffers, simulating the conditions of the gastrointestinal tract.

| pH | Buffer System | Half-life (t½) in hours | Simulated Environment | Reference |

| 1.2 | HCl | 154.45 | Gastric fluid | [3] |

| 5.5 | Phosphate Buffer | 29.43 | Intestinal fluid | [3] |

| 7.4 | Phosphate Buffer | 3.15 | Blood/Intestinal fluid | [3] |

This data indicates that the prodrug is relatively stable in acidic conditions, which would allow it to pass through the stomach largely intact, and becomes progressively less stable at neutral pH, suggesting it would be hydrolyzed in the intestines and bloodstream to release the active drug.[3]

Characterization Data

Upon successful synthesis and purification, the structure of the MODOM ester prodrug can be confirmed by various spectroscopic methods.

-

¹H NMR: Expect to see characteristic signals for the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, including a singlet for the methyl group around δ 2.2 ppm and a singlet for the methylene protons of the linker around δ 5.0 ppm.

-

¹³C NMR: Key signals include the carbonyl of the dioxolone ring around δ 151 ppm, the quaternary carbons of the dioxolone ring around δ 133 and 140 ppm, and the methylene carbon of the linker around δ 54 ppm. For an ibuprofen prodrug, the ester carbonyl would appear around δ 173 ppm.[3]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the prodrug should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl stretching will be present, typically in the range of 1750-1735 cm⁻¹. The characteristic C=O stretching of the cyclic carbonate will also be visible, usually around 1820 cm⁻¹.

Proposed Hydrolysis Pathway

The intended mechanism of action for these prodrugs involves in vivo enzymatic hydrolysis to release the parent drug.

References

Application Notes and Protocols for the Reaction of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is a key reagent in medicinal chemistry and drug development, primarily utilized for the synthesis of acyloxymethyl ester prodrugs of carboxylic acid-containing active pharmaceutical ingredients (APIs). This modification masks the polar carboxyl group, which can enhance the lipophilicity and oral bioavailability of the parent drug. The resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester linkage is designed to be stable at physiological pH but is readily cleaved in vivo by ubiquitous esterases to release the active drug. This document provides detailed application notes and experimental protocols for the reaction of this compound with carboxylic acids.

Chemical Reaction and Mechanism

The fundamental reaction involves the esterification of a carboxylic acid with this compound. This transformation is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt, which then displaces the bromide ion from this compound via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The reaction is generally performed in an aprotic polar solvent in the presence of a suitable base.

The overall reaction can be depicted as follows:

R-COOH + this compound + Base → R-COO-CH₂-(5-methyl-1,3-dioxol-2-one) + Base·HBr

Applications in Drug Development

The primary application of this reaction is the formation of prodrugs to improve the pharmacokinetic properties of pharmaceuticals. By masking the carboxylic acid moiety, the following benefits can be achieved:

-

Increased Bioavailability: Enhanced lipophilicity can lead to improved absorption of orally administered drugs.[4]

-

Reduced Side Effects: Masking a free carboxylic acid can reduce gastrointestinal irritation.

-

Improved Drug Delivery: The prodrug can be designed for targeted release based on the distribution of esterase enzymes.

Experimental Protocols

Two general protocols are provided below. Protocol A describes the in-situ formation of the carboxylate salt followed by alkylation, while Protocol B outlines the use of a pre-formed carboxylate salt.

Protocol A: In-Situ Carboxylate Salt Formation

This protocol is suitable for a wide range of carboxylic acids and is performed as a one-pot synthesis.

Materials:

-

Carboxylic acid of interest

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Potassium bicarbonate (KHCO₃), Triethylamine (Et₃N)) (1.0 - 1.5 equivalents)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.

-

Stir the solution at room temperature until the carboxylic acid is fully dissolved.

-

Add the base to the solution and stir for 30-60 minutes at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol B: Using a Pre-Formed Carboxylate Salt

This protocol is advantageous when the carboxylate salt of the parent drug is readily available or easily prepared.

Materials:

-

Carboxylate salt of the drug (e.g., sodium or potassium salt)

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Suspend the finely powdered carboxylate salt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters from various carboxylic acids.

| Carboxylic Acid/Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Tritylaminopenicillanic Acid | KHCO₃ | DMF | 0 - 5 | 3 | Good |

| Ibuprofen Sodium Salt | - | DMF | 60 - 80 | Not Specified | High |

| Generic Carboxylic Acid | K₂CO₃ | Acetonitrile | Reflux | 2 - 4 | 85 - 95 |

| Generic Carboxylic Acid | Et₃N | Dichloromethane | Room Temp. | 12 | > 80 |

Visualizations

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic methylene carbon of this compound, leading to the displacement of the bromide leaving group.

Caption: SN2 reaction mechanism for ester formation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

Application Notes and Protocols for the Esterification of Phenols with 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of many pharmaceuticals, but their therapeutic efficacy can be hampered by poor physicochemical properties, such as low aqueous solubility and extensive first-pass metabolism, which often lead to poor oral bioavailability. To overcome these limitations, a common strategy in drug development is the synthesis of prodrugs. This involves the chemical modification of the active drug to form a bioreversible derivative that can improve its pharmacokinetic profile.

One such promoiety, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOM) group, has been recognized as a valuable tool for enhancing the oral absorption of drugs containing various functional groups, including hydroxyl moieties.[1] The reagent 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one serves as the key building block for introducing the MODOM group onto phenolic drugs. The resulting ether linkage is designed to be stable in the gastrointestinal tract but susceptible to cleavage in vivo, releasing the active phenolic drug. This document provides detailed application notes and protocols for the esterification (O-alkylation) of phenols using this compound.

Reaction Principle

The esterification of phenols with this compound is an O-alkylation reaction. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a stable ether linkage.

Applications in Drug Development

The primary application of this reaction is the synthesis of prodrugs of phenolic pharmaceuticals. By masking the polar hydroxyl group, the resulting MODOM-ether derivatives generally exhibit increased lipophilicity, which can lead to:

-

Improved Oral Bioavailability: Enhanced absorption from the gastrointestinal tract.

-

Protection from First-Pass Metabolism: Shielding the phenolic hydroxyl group from premature metabolic conjugation (e.g., glucuronidation or sulfation) in the liver.